molecular formula C16H13BrN2O2S B2587520 N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 780785-20-8

N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2587520
CAS RN: 780785-20-8
M. Wt: 377.26
InChI Key: PDXUFTKSCZTKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as BPH-715, is a compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPH-715 belongs to the class of benzothiazinones, which have been shown to possess a variety of biological activities.

Scientific Research Applications

Given the lack of direct information on the specified compound, it's important to approach the task by considering the broader context of scientific research applications for similar compounds, such as acetaminophen (paracetamol), and their mechanisms of action, metabolism, and environmental impact, while carefully excluding information related to drug use, dosage, and side effects as per your instructions. Below is a synthesis of relevant scientific research insights derived from the search results, formatted according to your requirements.

Paracetamol: Mechanisms of Action and Pharmacodynamics

Paracetamol, widely known for its analgesic and antipyretic properties, operates through several mechanisms, although its complete pharmacodynamics remain partially understood. Central nervous system effects play a pivotal role, with dosage and administration routes varying based on its intended use for pain or fever management. The compound's safe application is crucial, considering potential toxicity risks associated with specific clinical conditions and concurrent medication use. The production of N-acetyl-p-benzoquinone imine (NAPQI) during metabolism highlights a critical pathway leading to toxicity, emphasizing the need for optimized administration to avoid adverse effects (Marzuillo et al., 2014).

Environmental Impact and Removal Technologies

The presence of acetaminophen in natural water systems has prompted research into its environmental impact, toxicity, and removal strategies. Despite low concentration levels, the transformation into various intermediates under different environmental conditions poses significant challenges for detection, monitoring, and treatment. Advanced treatment technologies, including tertiary systems incorporating oxidation processes and membrane separation, have been explored to address the persistence and removal of toxic metabolites in water and wastewater treatment plants (Vo et al., 2019).

Molecular Pathogenesis and Treatment Options for Toxicity

Understanding the molecular pathogenesis of acetaminophen-induced liver injury (AILI) is crucial for developing effective treatment strategies. The mechanisms involved in AILI pathogenesis include hepatocyte necrosis, sterile inflammation, and liver regeneration. The formation of NAPQI protein adducts and subsequent mitochondrial oxidative stress are key factors contributing to hepatocyte necrosis. Identifying therapeutic targets within these pathways could enhance treatment options for patients suffering from AILI (Cai et al., 2022).

properties

IUPAC Name

N-(3-bromophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXUFTKSCZTKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.